molecular formula C14H20Se B13773385 (1-Methylene-heptylselanyl)-benzene CAS No. 63831-77-6

(1-Methylene-heptylselanyl)-benzene

Cat. No.: B13773385
CAS No.: 63831-77-6
M. Wt: 267.28 g/mol
InChI Key: OQSHYVPQKOXXIE-UHFFFAOYSA-N
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Description

“(1-Methylene-heptylselanyl)-benzene” is a selenium-containing aromatic compound characterized by a benzene ring substituted with a methylene-heptylselanyl group (-Se-CH₂-C₆H₁₃). This structure combines the aromaticity of benzene with the unique electronic and steric properties of a selenium-based alkyl chain.

Characterization methods for analogous compounds (e.g., ¹H NMR, ¹³C NMR, IR, X-ray crystallography) are critical for confirming its structure and purity .

Properties

CAS No.

63831-77-6

Molecular Formula

C14H20Se

Molecular Weight

267.28 g/mol

IUPAC Name

oct-1-en-2-ylselanylbenzene

InChI

InChI=1S/C14H20Se/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3

InChI Key

OQSHYVPQKOXXIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)[Se]C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(1-Methylene-heptylselanyl)-benzene” with structurally related benzene derivatives, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Substituent Type Key Properties Applications
(1-Methylene-heptylselanyl)-benzene C₁₄H₂₀Se -Se-CH₂-C₆H₁₃ High hydrophobicity, redox-active selenium center Catalysis, organic synthesis, drug delivery
Benzyl selenide C₇H₈Se -Se-CH₂-C₆H₅ Moderate stability, sulfur-like reactivity Antioxidant studies, intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ -CONH-(CH₂-C(CH₃)₂-OH) N,O-bidentate directing group, crystalline solid Metal-catalyzed C–H functionalization
1-(1-Isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene C₁₃H₁₅NO -NCO, -C(CH₃)=CH₂ Reactive isocyanate group, polymerizable vinyl group Polymer precursors, coatings
4-Methylbenzoic acid C₈H₈O₂ -COOH, -CH₃ High acidity, crystalline structure Pharmaceuticals, preservatives

Key Observations:

Substituent Effects :

  • The selanyl group in “(1-Methylene-heptylselanyl)-benzene” enhances redox activity compared to sulfur analogs like benzyl sulfide, which lacks selenium’s polarizability. This property is exploitable in catalytic cycles or radical-mediated reactions .
  • The heptyl chain increases lipophilicity, contrasting with shorter-chain analogs (e.g., benzyl selenide) or polar groups (e.g., -COOH in 4-methylbenzoic acid), which exhibit higher solubility in aqueous media .

Reactivity and Stability: Selenium’s lower electronegativity compared to oxygen or sulfur may render the compound more prone to oxidation but also more effective in stabilizing radical intermediates. Unlike the isocyanate group in 1-(1-isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene, the selanyl group is less electrophilic but participates in selenophilic interactions with transition metals .

Synthetic Utility :

  • While N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide serves as a directing group in C–H activation, “(1-Methylene-heptylselanyl)-benzene” could act as a selenium-based ligand or catalyst in analogous reactions .

Research Findings and Limitations

  • Catalytic Potential: Selenium’s ability to modulate electron transfer is well-documented in organoselenium chemistry, suggesting that “(1-Methylene-heptylselanyl)-benzene” may outperform sulfur analogs in redox catalysis .
  • Toxicity Concerns : Selenium compounds often exhibit higher toxicity than sulfur derivatives, necessitating careful handling and disposal.
  • Data Gaps : Specific thermodynamic data (e.g., melting point, solubility) and spectroscopic signatures (e.g., ¹H NMR shifts) for “(1-Methylene-heptylselanyl)-benzene” are absent in the provided evidence, highlighting the need for further experimental characterization .

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